1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Overview
Description
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a chemical compound with the molecular formula C8H16N2O. It features a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group attached to a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine typically involves the reaction of cyclopropyl hydrazine with tetrahydro-2H-pyran-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be employed in biochemical assays and studies involving enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)amine: Similar structure but with an amine group instead of hydrazine.
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)ketone: Contains a ketone group instead of hydrazine.
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)alcohol: Features an alcohol group in place of hydrazine.
Uniqueness
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is unique due to its combination of a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group attached to a hydrazine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclopropyl-1-(oxan-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEUDJLQSPMYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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